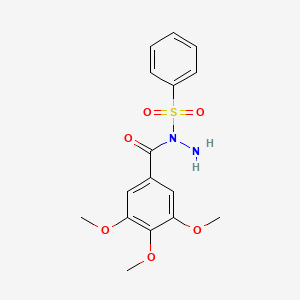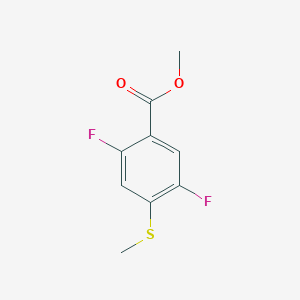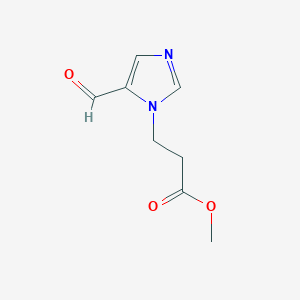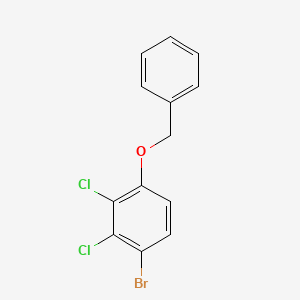![molecular formula C57H106N2O9 B12088250 [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve described, [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate , is a mouthful, but let’s break it down. It belongs to the class of lipase inhibitors and has several names, including Orlistat , Tetrahydrolipstatin , and Xenical .
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have the exact synthetic route for this specific compound, lipase inhibitors like Orlistat are typically synthesized through esterification, amidation, and other organic reactions. Researchers modify the structure to achieve the desired properties.
Industrial Production: Orlistat is industrially produced on a large scale. The process likely involves optimization of reaction conditions, purification, and formulation for pharmaceutical use. Unfortunately, specific details about industrial production are proprietary.
化学反応の分析
Reactions: Orlistat undergoes various reactions, including:
Esterification: Formation of ester bonds during synthesis.
Amidation: Conversion of a carboxylic acid to an amide.
Hydrolysis: Cleavage of ester bonds by pancreatic lipase in the gastrointestinal tract.
Esterification: Carboxylic acid, alcohol, and acid catalyst.
Amidation: Carboxylic acid, amine, and coupling reagents.
Hydrolysis: Pancreatic lipase, water, and physiological pH.
Major Products: The major product is the lipase inhibitor itself—Orlistat. It inhibits pancreatic lipase, reducing fat absorption in the intestine.
科学的研究の応用
Chemistry: Orlistat’s chemical properties make it a valuable tool for studying lipid metabolism and enzyme inhibition. Researchers explore its interactions with lipases and other enzymes.
Biology and Medicine:Obesity Treatment: Orlistat is used to manage obesity by reducing fat absorption.
Cancer Research: Lipid metabolism plays a role in cancer progression, making Orlistat relevant.
Metabolic Disorders: Investigating lipase inhibitors helps understand lipid-related diseases.
Industry: Orlistat’s pharmaceutical applications drive its industrial relevance.
作用機序
Orlistat inhibits pancreatic lipase, preventing dietary triglycerides’ hydrolysis into absorbable free fatty acids. This reduces caloric intake and promotes weight loss.
類似化合物との比較
While I don’t have a direct list of similar compounds, Orlistat’s uniqueness lies in its specific mechanism of action—targeting pancreatic lipase. Other lipase inhibitors may act differently.
特性
分子式 |
C57H106N2O9 |
|---|---|
分子量 |
963.5 g/mol |
IUPAC名 |
[7-[[1-[1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62) |
InChIキー |
NVVMPRANOWJTRG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)

![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)



![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)


